molecular formula C31H26N2O4S B5011985 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide

Cat. No. B5011985
M. Wt: 522.6 g/mol
InChI Key: FLDRYOWOHTWCNU-UHFFFAOYSA-N
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Description

2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide works by selectively inhibiting the activity of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways that lead to the production of cytokines, which play a key role in the immune response. By inhibiting TYK2, this compound reduces the production of cytokines, thereby reducing inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system. In preclinical studies, this compound has been shown to reduce the production of several cytokines, including interleukin-12, interleukin-23, and interferon-alpha. This reduction in cytokine production leads to a reduction in inflammation and an improvement in disease symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide is its selectivity for TYK2. This compound has been shown to have minimal off-target effects, which reduces the risk of side effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

There are several potential future directions for the development of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide. One area of interest is the use of this compound in combination with other drugs for the treatment of autoimmune diseases. Another potential application is the use of this compound for the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide involves several steps, including the reaction of 2-naphthylamine with benzoyl chloride, followed by the reaction of the resulting benzamide with benzylamine and 4-methoxybenzenesulfonyl chloride. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the activity of a specific protein called TYK2, which is involved in the immune response. This inhibition leads to a reduction in the production of cytokines, which are responsible for the inflammation associated with autoimmune diseases.

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-naphthalen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O4S/c1-37-27-17-19-28(20-18-27)38(35,36)33(22-23-9-3-2-4-10-23)30-14-8-7-13-29(30)31(34)32-26-16-15-24-11-5-6-12-25(24)21-26/h2-21H,22H2,1H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDRYOWOHTWCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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